2-(3,5-Dimethylphenyl)nicotinic acid
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Overview
Description
2-(3,5-Dimethylphenyl)nicotinic acid is a chemical compound that belongs to the family of nicotinic acid derivatives. It is characterized by the presence of a nicotinic acid moiety substituted with a 3,5-dimethylphenyl group. This compound has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. Nicotinic acid derivatives are known for their diverse biological activities and are widely studied in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various nicotinic acid derivatives.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more environmentally friendly methods for the industrial production of nicotinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Nicotinic acid derivatives are investigated for their potential therapeutic effects in treating diseases such as Alzheimer’s disease and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to act as precursors for nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism . These coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), are essential for various metabolic processes. Additionally, nicotinic acid derivatives have been shown to exhibit antilipolytic, vasodilatory, and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another form of vitamin B3, it is used in skincare products and as a dietary supplement.
2-(3,5-Dimethylphenyl)amino]nicotinic acid: A related compound with similar structural features and potential biological activities.
Uniqueness
2-(3,5-Dimethylphenyl)nicotinic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-10(2)8-11(7-9)13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETLDURMEKSIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680749 |
Source
|
Record name | 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226149-93-4 |
Source
|
Record name | 2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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